N-ethyl-2-methyl-4-nitroaniline

Description

Chemical Identity and Classification

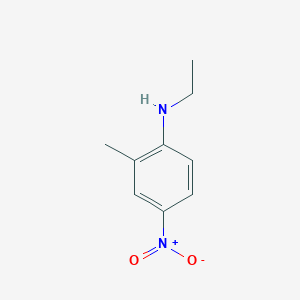

N-Ethyl-2-methyl-4-nitroaniline (CAS No. 88374-25-8) is a nitroaromatic amine with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . Its systematic IUPAC name is N-ethyl-2-methyl-4-nitroaniline, reflecting the positions of its substituents on the benzene ring: a nitro group (-NO₂) at the para position, a methyl group (-CH₃) at the ortho position, and an ethylamino group (-NHCH₂CH₃) at the meta position relative to the nitro group.

Key Identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| SMILES | CCNC1=CC=C(C=C1C)N+[O-] |

| InChIKey | AIZFIOAJOLYZST-UHFFFAOYSA-N |

| Synonyms | Benzenamine, N-ethyl-2-methyl-4-nitro-; 88374-25-8; N-Ethyl-2-methyl-4-nitrobenzenamine |

Classified as a nitroaniline derivative , it belongs to a broader family of aromatic amines with applications in organic synthesis and industrial chemistry.

Historical Context and Development

Nitroanilines have been integral to chemical research since the 19th century, particularly in dye manufacturing and explosives. The development of this compound emerged in the mid-20th century as part of efforts to modify nitroaniline structures for enhanced stability and solubility in nonpolar solvents. Its synthesis typically involves:

- Nitration : Introduction of the nitro group to a precursor like 2-methylaniline.

- Alkylation : Ethylation of the amino group using agents such as ethyl iodide or ethyl bromide under basic conditions.

This compound’s design balances electronic effects (from the nitro group) and steric hindrance (from methyl and ethyl groups), making it useful in specialized applications requiring tailored reactivity.

Structural Characteristics and Molecular Features

The molecular structure of this compound features:

- A benzene ring with three substituents:

- A nitro group (-NO₂) at position 4.

- A methyl group (-CH₃) at position 2.

- An ethylamino group (-NHCH₂CH₃) at position 1.

Key Structural Insights:

- Planarity : The nitro group induces electron withdrawal, polarizing the aromatic ring and influencing reactivity.

- Hydrogen Bonding : The amino group can participate in intramolecular hydrogen bonding with the nitro group, stabilizing the molecule.

- Steric Effects : The methyl and ethyl groups create steric hindrance, reducing rotational freedom and affecting crystallization patterns.

Experimental data from X-ray crystallography and computational modeling (e.g., density functional theory) confirm these features, with bond lengths and angles consistent with nitroaromatic systems.

Position within Nitroaniline Chemistry

This compound occupies a niche within nitroaniline chemistry due to its multifunctional substitution pattern :

Its derivatives are explored in:

- Dye Synthesis : As intermediates for azo dyes, where the ethyl group improves solubility in hydrophobic matrices.

- Coordination Chemistry : Potential ligand for metal complexes due to the amino and nitro groups’ donor-acceptor properties.

This compound exemplifies how strategic functionalization expands the utility of nitroanilines in advanced chemical systems.

Properties

CAS No. |

88374-25-8 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.2 g/mol |

IUPAC Name |

N-ethyl-2-methyl-4-nitroaniline |

InChI |

InChI=1S/C9H12N2O2/c1-3-10-9-5-4-8(11(12)13)6-7(9)2/h4-6,10H,3H2,1-2H3 |

InChI Key |

AIZFIOAJOLYZST-UHFFFAOYSA-N |

SMILES |

CCNC1=C(C=C(C=C1)[N+](=O)[O-])C |

Canonical SMILES |

CCNC1=C(C=C(C=C1)[N+](=O)[O-])C |

Other CAS No. |

88374-25-8 |

physical_description |

N-ethyl-2-methyl-4-nitroaniline is a purple-black crystalline solid. (NTP, 1992) |

solubility |

less than 1 mg/mL at 68° F (NTP, 1992) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-ethyl-2-methyl-4-nitroaniline and analogous compounds:

Key Comparative Insights:

Chloro and nitro groups in 4-chloro-N-ethyl-2-nitroaniline enhance electron-withdrawing effects, making it more reactive in aromatic substitution reactions than the methyl-substituted analog .

Spectroscopic Behavior: Solvent interactions significantly influence the electronic spectra of nitroanilines. For example, N-methyl-4-nitroaniline exhibits solvatochromism dominated by nonspecific interactions (e.g., dipole-dipole forces), while N-methyl-2-nitroaniline shows sensitivity to solvent refractive index . The ethyl and methyl substituents in this compound may similarly alter its solvation dynamics.

Applications in Nonlinear Optics: BNA’s benzyl group enables exceptional NLO performance (d₃₃ = 234 pm/V) and THz-wave generation (0.1–15 THz range) due to enhanced electron delocalization and crystal packing . The ethyl analog may exhibit lower efficiency due to reduced π-conjugation but could offer advantages in crystal growth kinetics .

Industrial and Synthetic Relevance: Compounds like 2-methyl-4-nitroaniline (CAS 99-52-5) are commercially available for dye synthesis, while hydroxyethylamino derivatives (e.g., N-(2-hydroxyethyl)-4-methyl-2-nitroaniline) serve as intermediates in specialty chemicals .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-ethyl-2-methyl-4-nitroaniline and its derivatives?

- Methodological Answer : The synthesis typically involves aromatic substitution reactions. For example, nitroaniline derivatives are often synthesized via nucleophilic substitution using alkyl halides or arylating agents under controlled pH and temperature. Purification is achieved through recrystallization (e.g., using ethanol or acetonitrile) or column chromatography. Structural analogs like N-benzyl-2-methyl-4-nitroaniline (BNA) are synthesized by alkylation of 2-methyl-4-nitroaniline, followed by characterization via NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity .

Q. How can researchers confirm the molecular structure and purity of synthesized this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and hydrogen environments.

- Mass Spectrometry (MS) : HRMS for exact mass confirmation (e.g., deviations < 5 ppm).

- X-ray Crystallography : For unambiguous structural determination, particularly for crystalline derivatives like BNA .

- Melting Point Analysis : Consistency with literature values (e.g., deviations < 2°C) indicates purity .

Advanced Research Questions

Q. What experimental strategies are used to characterize anisotropic optical properties in N-substituted 4-nitroaniline crystals?

- Methodological Answer : Terahertz time-domain spectroscopy (THz-TDS) is employed to measure direction-dependent refractive indices and absorption coefficients. For example, in BNA crystals, refractive indices range from 1.5–1.9 (〈100〉 direction) to 1.9–2.3 (〈001〉 direction), with resonances at 1.6 THz and 3.2 THz. A Lorentz oscillator model is used to interpret these resonances, linking them to molecular vibrational modes .

Q. How can phase-matched terahertz (THz) generation be optimized using nitroaniline derivatives?

- Methodological Answer :

- Crystal Growth : High-quality single crystals (e.g., BNA) are grown via the vertical Bridgman method to minimize defects .

- Nonlinear Coefficient Measurement : The d₁₄ or d₃₃ coefficients are quantified using second-harmonic generation (SHG) or difference frequency generation (DFG). For BNA, d₃₃ ≈ 234 pm/V, enabling THz output up to 15 THz .

- Sellmeier Equations : Refined using phase-matching angles to predict tuning curves for THz emission .

Q. How should researchers address discrepancies in reported refractive indices or absorption coefficients for nitroaniline crystals?

- Methodological Answer :

- Controlled Measurement Conditions : Ensure consistent crystal orientation (e.g., 〈100〉 vs. 〈001〉) and temperature during THz-TDS .

- Model Validation : Cross-check experimental data with computational models (e.g., density functional theory for vibrational modes) .

- Sample Purity : Verify crystal quality via X-ray diffraction and elemental analysis to rule out impurities affecting optical properties .

Q. What advanced techniques resolve contradictions in nonlinear optical (NLO) activity across derivatives?

- Methodological Answer :

- Hyperpolarizability Tensor Analysis : Compare experimental SHG intensities with calculated b-tensor values to assess molecular alignment in crystals .

- Thermal Stability Testing : Differential scanning calorimetry (DSC) identifies phase transitions that may alter NLO performance .

- Comparative Studies : Benchmark against established materials (e.g., MNA) to contextualize activity variations .

Notes

- Avoid abbreviations for chemical names (e.g., "BNA" is explicitly defined as N-benzyl-2-methyl-4-nitroaniline).

- Citations are derived from peer-reviewed studies and handbooks, excluding non-academic sources.

- Methodological rigor emphasizes reproducibility, with explicit protocols for synthesis, characterization, and data reconciliation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.